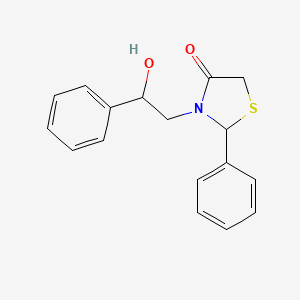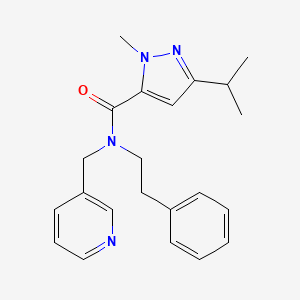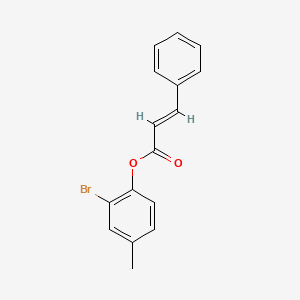![molecular formula C16H21N3O4 B5587745 1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)
1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol, often involves cyclization reactions of appropriate precursors. For instance, Hamad & Hashem (2000) reported the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones and 2-(2-chloroethyl)-5-[α-aracyl-β-(2-furyl)]-(E)-vinyl-1,3,4-oxadiazoles through a high-yield, one-pot reaction. Additionally, Zheng (2004) described the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, highlighting a method that improves yield, reaction rate, and work-up procedure.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including the compound , is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and potential for various substitutions that modulate the compound's properties. The molecular structure analysis often involves spectral data and elemental analysis to confirm the structures of synthesized compounds, as seen in the work by Hamad & Hashem (2000).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives undergo a variety of chemical reactions, enabling the introduction of different substituents that affect their chemical properties. These reactions include cyclodehydration, as reported by Hamad & Hashem (2000), and microwave-assisted cyclization, which Zheng (2004) found to offer advantages over traditional methods.
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The stability of these compounds, as suggested by their synthesis methods and molecular structures, indicates that they could have favorable physical properties for various applications.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity, potential biological activity, and interactions with other molecules, are determined by their molecular structure and the nature of their substituents. The work by Hamad & Hashem (2000) and Zheng (2004) provides insights into the synthesis and properties of these compounds, contributing to our understanding of their chemical behaviors.
properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-15(2)9-19(10-16(15,3)21)13(20)7-6-12-17-14(18-23-12)11-5-4-8-22-11/h4-5,8,21H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBPBSPOXPWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
